![molecular formula C21H27N3O2 B12552763 3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide CAS No. 148583-36-2](/img/structure/B12552763.png)
3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . The structure of this compound includes a benzamide moiety linked to a piperazine ring, which is further substituted with a 2-propan-2-yloxyphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide typically involves a multi-step procedure. The process begins with the preparation of the piperazine derivative, which is then reacted with the appropriate benzamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its antipsychotic and anti-HIV-1 activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide involves its interaction with specific molecular targets in the body. It is known to act as a dopamine and serotonin antagonist, which explains its antipsychotic effects. The compound binds to the receptors of these neurotransmitters, inhibiting their activity and thereby modulating mood and behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
1-methoxy-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-yl N-methylcarbamate: Used in various chemical syntheses.
Uniqueness
3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide stands out due to its unique combination of a benzamide moiety and a piperazine ring substituted with a 2-propan-2-yloxyphenyl group. This structure imparts a distinct set of biological activities, making it a valuable compound for research and development in multiple fields .
Eigenschaften
CAS-Nummer |
148583-36-2 |
|---|---|
Molekularformel |
C21H27N3O2 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C21H27N3O2/c1-16(2)26-20-9-4-3-8-19(20)24-12-10-23(11-13-24)15-17-6-5-7-18(14-17)21(22)25/h3-9,14,16H,10-13,15H2,1-2H3,(H2,22,25) |
InChI-Schlüssel |
GCZJGOGQCYPVPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one](/img/structure/B12552681.png)
![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
![2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-](/img/structure/B12552697.png)
silane](/img/structure/B12552702.png)
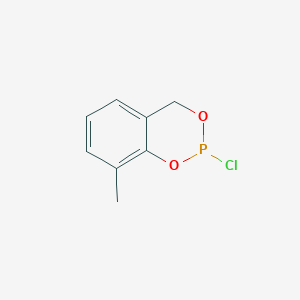

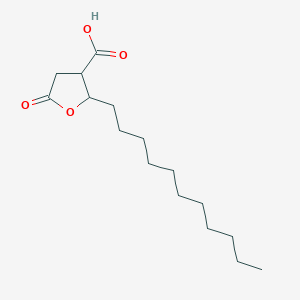
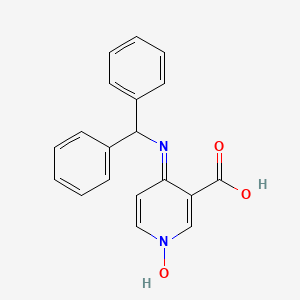
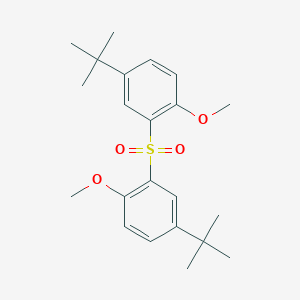
![(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B12552726.png)
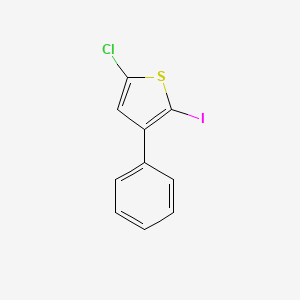
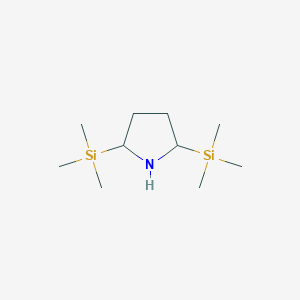
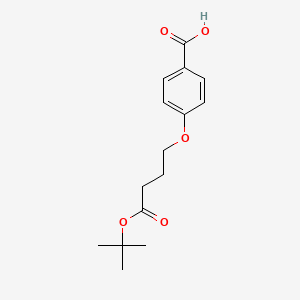
![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
